

Anileridine Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Anileridine hydrochloride*

Cat. No.: B1615925

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anileridine, a synthetic opioid analgesic, has been utilized for the management of moderate to severe pain. This technical guide provides an in-depth overview of **anileridine hydrochloride**, focusing on its chemical identity, synthesis, pharmacology, and analytical methodologies. The information is curated to support research, drug development, and quality control activities. All quantitative data is presented in structured tables, and key experimental protocols are detailed. Visual diagrams generated using Graphviz are included to illustrate signaling pathways and experimental workflows, adhering to specified design parameters for clarity and accessibility.

Chemical Identity

Anileridine hydrochloride is the dihydrochloride salt of anileridine. Its chemical properties are summarized in the table below.

Property	Value
IUPAC Name	ethyl 1-[2-(4-aminophenyl)ethyl]-4-phenylpiperidine-4-carboxylate;dihydrochloride ^[1]
CAS Number	126-12-5 ^[1]
Molecular Formula	C ₂₂ H ₃₀ Cl ₂ N ₂ O ₂ ^[1]
Molecular Weight	425.39 g/mol

A comprehensive list of synonyms for **anileridine hydrochloride** is provided to aid in literature searches and substance identification.

Synonym
Aldine
Anileridine dihydrochloride
Apadol
Leritine
1-(p-Aminophenethyl)-4-phenylisonipecotic acid ethyl ester dihydrochloride
Ethyl 1-(4-aminophenethyl)-4-phenylisonipecotate dihydrochloride
N-beta-(p-Aminophenyl)ethylnormeperidine dihydrochloride

Synthesis of Anileridine Hydrochloride

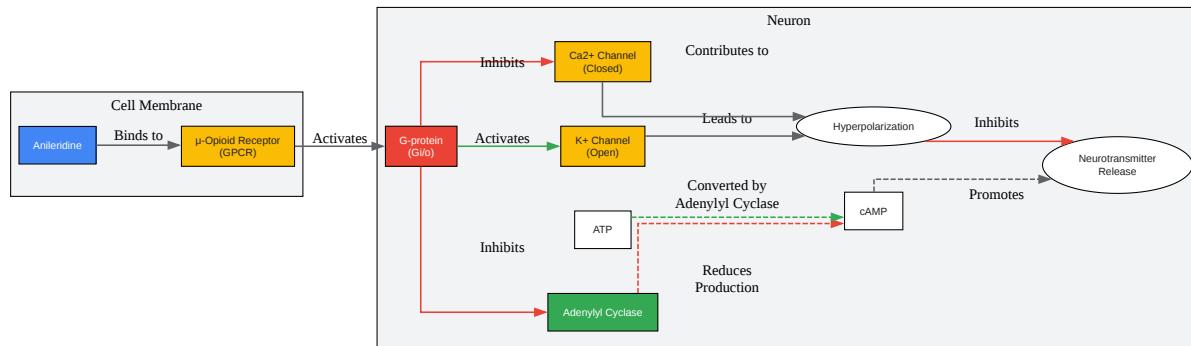
The synthesis of anileridine typically involves the reaction of a p-aminophenylethyl halide with ethyl 4-phenylisonipecotate, followed by conversion to the hydrochloride salt.

Experimental Protocol: Synthesis of Anileridine Dihydrochloride

A patented method describes a two-step reaction to synthesize anileridine.^[1] In the first step, p-aminophenylethylamine is reacted with a sulfonate raw material, with controlled temperature

and reaction time to produce an intermediate compound with a yield greater than 90%.^[1] The second step involves the alcoholysis of this intermediate in an ethanol solution of concentrated sulfuric acid to obtain anileridine with a high yield.^[1]

A more detailed, non-patented laboratory-scale synthesis is described as follows:


- Reaction: A mixture of β -(p-aminophenyl)ethyl chloride hydrochloride, 4-phenyl-4-carboethoxypiperidine carbonate, and sodium bicarbonate in anhydrous ethanol is heated under reflux for approximately 40 hours.
- Work-up: The reaction mixture is concentrated in vacuo to dryness. The residue is triturated with water, decanted, and dried to yield the anileridine free base.
- Salt Formation: The anileridine base is dissolved in hot anhydrous ethanol. An excess of 20% alcoholic hydrochloric acid solution is added.
- Crystallization and Isolation: Upon scratching the side of the container, crystals of anileridine dihydrochloride form. Ether is added to the mixture, which is then cooled. The precipitated crystalline material is recovered by filtration, washed with ether, and dried.

Pharmacology

Anileridine is a potent opioid analgesic that exerts its effects primarily through agonist activity at the mu (μ)-opioid receptor in the central nervous system.

Mechanism of Action

The binding of anileridine to the μ -opioid receptor, a G-protein coupled receptor, initiates a signaling cascade. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic AMP (cAMP). The reduction in cAMP levels inhibits the release of various nociceptive neurotransmitters, including substance P, GABA, dopamine, acetylcholine, and norepinephrine. Furthermore, anileridine promotes the opening of potassium channels and inhibits the opening of voltage-gated calcium channels, which leads to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.

[Click to download full resolution via product page](#)

Mechanism of action of anileridine at the μ -opioid receptor.

Pharmacokinetics (ADME)

- Absorption: Anileridine is absorbed through all routes of administration.[2]
- Distribution: Specific details on the distribution of anileridine in humans are not extensively documented in publicly available literature.
- Metabolism: Anileridine is primarily metabolized in the liver.[2] In rats, it has been shown to yield p-aminophenylacetic acid and normeperidine as metabolites.[2]
- Excretion: The primary route of excretion for anileridine and its metabolites is not well-documented in the available literature.

Analytical Methods

The quality control and analysis of **anileridine hydrochloride** can be performed using various chromatographic techniques.

Thin-Layer Chromatography (TLC)

A general TLC method for the identification of anileridine is performed on silica gel G plates.[\[2\]](#)

Experimental Protocol: TLC Analysis

- Stationary Phase: Silica gel G TLC plate.
- Sample Preparation: Dissolve a small amount of **anileridine hydrochloride** in a suitable solvent (e.g., methanol).
- Application: Spot the sample solution onto the TLC plate.
- Mobile Phase: A suitable mobile phase should be selected to achieve adequate separation. While a specific mobile phase for anileridine is not detailed in the readily available literature, a common starting point for basic drugs on silica gel could be a mixture of a non-polar solvent, a more polar solvent, and a small amount of a basic modifier (e.g., a mixture of ethyl acetate, methanol, and ammonium hydroxide). The optimal mobile phase composition would need to be determined empirically.
- Development: Develop the plate in a saturated chromatography chamber until the solvent front has reached a sufficient height.
- Visualization: The spots can be visualized under UV light (254 nm) if the compound is UV-active, or by using a general visualizing agent such as iodine vapor or a potassium permanganate stain.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be used for the analysis of anileridine dihydrochloride.

Experimental Protocol: HPLC Analysis


- Column: Newcrom R1
- Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.
- Detection: UV detection is typically used. The specific wavelength would need to be optimized based on the UV spectrum of anileridine.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for the identification and quantification of anileridine, particularly in biological matrices.

Conclusion

This technical guide has provided a detailed overview of **anileridine hydrochloride**, covering its chemical identity, synthesis, pharmacology, and analytical methods. The information presented is intended to be a valuable resource for professionals in the fields of research, drug development, and quality control. While key data has been compiled, it is important to note the limited availability of specific quantitative pharmacological data, such as Ki and EC50 values, and comprehensive human pharmacokinetic parameters in the public domain. Further research would be beneficial to fully characterize these aspects of **anileridine hydrochloride**.

[Click to download full resolution via product page](#)

Logical relationship of **anileridine hydrochloride**'s core aspects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CN105037250A - Synthesis method of anileridine - Google Patents [patents.google.com]
- 2. Anileridine | C22H28N2O2 | CID 8944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Anileridine Hydrochloride: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1615925#anileridine-hydrochloride-iupac-name-and-synonyms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com